![molecular formula C20H31FN4O B2606889 1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 898414-34-1](/img/structure/B2606889.png)
1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
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Description
1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the development and activation of B cells, making it an attractive target for the treatment of B-cell malignancies.
Scientific Research Applications
Organic Synthesis and Reactivity
One study describes the reactivity of cyclohexenones with urea, leading to derivatives with potential application in organic synthesis. While not directly mentioning the specific compound , this research highlights the broader context of urea derivatives in chemical transformations (Wendelin & Kern, 1979).
Antifungal Activity
Research on urea derivatives, including those with a fluorophenyl group, has shown antifungal activity. For example, a study on the cyclocondensation of N(1)- and N(3)-(4-fluorophenyl) ureas with ethyl chloroformate and CS(2)/KOH produced compounds that exhibited fungitoxic action against A. niger and F. oxyporum, highlighting the potential use of these compounds in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Corrosion Inhibition
A study on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests applications in materials science, particularly in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Radiolabeling for Medical Imaging
The synthesis of a potent nonpeptide CCR1 antagonist, featuring a fluorobenzyl and piperazine derivative, for radiolabeling with fluorine-18 indicates applications in medical imaging, particularly in PET scans. This research demonstrates the compound's potential utility in diagnostics and therapeutic monitoring (Mäding et al., 2006).
Inhibition of Acetylcholinesterase
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity, suggests potential applications in the treatment of diseases associated with acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc et al., 1995).
Herbicide Selectivity
Research on N-cyclopropyl-N'-(2-fluorophenyl) urea as a selective herbicide for grain sorghum, alongside evaluation of its analogs, provides insights into the development of agricultural chemicals with specific action modes, highlighting its application in crop protection (Gardner et al., 1985).
properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN4O/c1-24-11-13-25(14-12-24)19(16-7-9-17(21)10-8-16)15-22-20(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNUFDMUTILBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
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